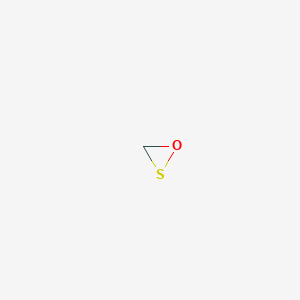

Oxathiirane

説明

Structure

3D Structure

特性

CAS番号 |

53283-22-0 |

|---|---|

分子式 |

CH2OS |

分子量 |

62.09 g/mol |

IUPAC名 |

oxathiirane |

InChI |

InChI=1S/CH2OS/c1-2-3-1/h1H2 |

InChIキー |

FAIFRTLETMUYIX-UHFFFAOYSA-N |

正規SMILES |

C1OS1 |

製品の起源 |

United States |

Synthesis and Experimental Generation Methodologies of Oxathiirane

Photochemical Rearrangement Approaches for Parent Oxathiirane Generation

The primary method for producing the parent this compound (H₂C(O)S) involves the photochemical rearrangement of its precursor, sulfine (B13751562) (H₂C=S=O).

Direct Photolysis of Sulfine Precursors (e.g., H₂C=S=O)

The direct photolysis of sulfine is a key method for generating this compound. uni-giessen.detandfonline.com This process involves irradiating sulfine, which leads to its rearrangement into the more unstable this compound isomer. uni-giessen.de The parent this compound has been successfully prepared through the photochemical rearrangement of sulfine using light at a specific wavelength. uni-giessen.deresearchgate.net This reaction is typically carried out at very low temperatures to stabilize the highly reactive product. uni-giessen.detandfonline.com The thermolysis or photolysis of sulfines can lead to the formation of ketones via this compound intermediates, where sulfur is extruded. thieme-connect.de

Matrix Isolation Techniques for Spectroscopic Identification of Newly Synthesized this compound

Due to its high reactivity and instability, the newly synthesized this compound is typically identified and characterized using matrix isolation techniques. uni-giessen.detandfonline.comebsco.com This method involves trapping the this compound molecules in a cryogenic matrix of an inert gas, such as argon, at extremely low temperatures (around 10-11 K). uni-giessen.detandfonline.comresearchgate.net This isolation prevents the reactive molecules from decomposing or reacting with each other. ebsco.comfu-berlin.dewikipedia.org Spectroscopic methods, particularly infrared (IR) and UV-Vis spectroscopy, are then used to analyze the trapped molecules. uni-giessen.deuni-giessen.deresearchgate.net The experimental vibrational frequencies obtained from these spectra are compared with those computed through high-level quantum chemical calculations to confirm the identity of the this compound. uni-giessen.deresearchgate.net

Wavelength-Specific Irradiation Effects in this compound Formation

The formation of this compound from sulfine is highly dependent on the wavelength of the light used for irradiation. uni-giessen.dececam.org Research has shown that irradiating sulfine with light at a wavelength of 313 ± 10 nm is effective for the photochemical rearrangement to this compound. uni-giessen.deresearchgate.net In contrast, irradiation at a different wavelength, such as 254 nm, can lead to the formation of other products like methylidyne-λ4-sulfanol. cecam.org The amount and type of radicals formed during photochemical reactions can also be influenced by the irradiation wavelength. nih.gov

Indirect Generation and Postulated Pathways

Besides the direct photolysis of the parent sulfine, this compound and its derivatives can be generated through indirect methods, often involving substituted precursors and postulated reaction pathways.

Photolytic Rearrangement of Substituted Sulfine Precursors to this compound Derivatives

The photochemical rearrangement method is not limited to the parent sulfine. Substituted sulfine precursors can also be irradiated to form corresponding this compound derivatives. researchgate.net For instance, firm spectroscopic evidence for the formation of an this compound derivative, 6,7-dimethyl-1,5-dioxa-2-thiaspiro[2.4]heptan-4-one, was obtained from the photolytic rearrangement of its corresponding sulfine precursor. researchgate.net The irradiation of thiocarbonyl S-oxides (sulfines) derived from aliphatic and cycloaliphatic thioketones in argon matrices at 10 K has also led to the formation of oxathiiranes, which were identified by comparing their experimental and computed IR spectra. researchgate.net Depending on the substituents, these this compound derivatives can undergo further reactions like H-shift or ring enlargements. researchgate.net

Electrocyclisation of α-Oxosulfines from α-Diazosulfoxides

An indirect pathway to oxathiiranes involves the electrocyclisation of α-oxosulfines. ucc.ie These α-oxosulfines are themselves generated as intermediates from the decomposition of α-diazosulfoxides, which can be induced by rhodium catalysts or photochemically. researchgate.netucc.ie The hetero-Wolff rearrangement of an α-diazosulfoxide leads to the formation of an α-oxosulfine intermediate. researchgate.netucc.ie Subsequent cyclisation of this sulfine intermediate can then yield an this compound. ucc.ie Matrix isolation experiments have provided spectroscopic evidence for this electrocyclisation process, verifying it as a plausible mechanism for the formation of this compound derivatives. ucc.ie

Data Tables

Table 1: Experimental Conditions for Parent this compound Generation

| Precursor | Method | Irradiation Wavelength | Matrix | Temperature | Characterization | Reference |

| Sulfine (H₂C=S=O) | Photochemical Rearrangement | 313 ± 10 nm | Argon (Ar) | 11 K | IR Spectroscopy, CCSD(T)/cc-pVTZ computation | uni-giessen.de, researchgate.net |

Proposed Formation via Zwitterionic Intermediates in Sulfur-Transfer Deoxygenation Reactions

One proposed pathway to this compound involves its formation as an unstable intermediate during the deoxygenation of certain N-oxides. Specifically, the reaction of particular imidazole (B134444) 3-oxides with cycloaliphatic thiones, such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione, has been shown to result in deoxygenation of the imidazole ring rather than the expected sulfur-transfer product. clockss.orguzh.ch

A proposed mechanism for this unexpected deoxygenation suggests a stepwise process initiated by the formation of a zwitterionic intermediate. clockss.org The presence of bulky substituents, such as an adamantyl group, on the imidazole ring is believed to sterically hinder the typical 1,5-cyclization that leads to sulfur transfer. clockss.org This steric hindrance favors a competitive 1,3-cyclization pathway, which proceeds through the formation of an this compound derivative and the deoxygenated imidazole. clockss.org The presence of an electron-withdrawing group on the imidazole ring is also considered a contributing factor, as it enhances the electrophilicity of the oxygen atom in the zwitterionic intermediate, making the 1,3-cyclization route more favorable. clockss.orguzh.ch

While oxathiiranes are postulated as unstable intermediates in these reactions, their transient nature makes direct observation challenging. clockss.org Evidence for their formation is often indirect, relying on the analysis of the final deoxygenated products and the logical inference of a mechanistic pathway that accounts for their formation. clockss.orguzh.ch

Advanced Computational Strategies for Enhancing this compound Synthetic Yields

Given the experimental difficulties in isolating this compound, computational chemistry has emerged as a powerful tool for understanding its formation and devising strategies to improve its synthetic yield.

In Silico Pump-Dump Control Schemes for Targeted Photochemical Formation

Advanced computational techniques, specifically in silico pump-dump control schemes, have been proposed to enhance the photochemical formation of this compound from a precursor molecule, H₂CSO sulfine. nih.govaip.orgworktribe.com This method utilizes ultrashort laser pulses to manipulate the photoinduced dynamics of the sulfine molecule. nih.govresearchgate.net

The process begins with a "pump" pulse, a short and resonant UV laser pulse, that excites the sulfine molecule from its ground electronic state (S₀) to the first excited state (S₁). aip.org Following this excitation, the molecule's nuclear wavepacket evolves on the excited state potential energy surface. aip.orgworktribe.com Without intervention, the molecule would eventually relax back to the ground state through non-radiative decay, leading to a mixture of products. worktribe.com

The "dump" pulse, a strategically timed, few-femtosecond infrared (IR) laser pulse, is then applied to selectively de-excite the molecule back to the ground state via stimulated emission. nih.govworktribe.com The timing of this dump pulse is critical. By applying it at a specific delay time when the C-S bond of the sulfine molecule is elongating, the population transferred back to the ground state is funneled towards the formation of this compound. nih.govaip.orgworktribe.com

This targeted de-excitation bypasses the typical non-radiative decay pathways that lead to other products, thereby increasing the yield of the desired this compound. worktribe.com Computational simulations have shown that this technique can significantly increase the branching ratio for this compound formation. nih.govaip.orgworktribe.com

Excited-State Dynamics Simulations in Reaction Optimization

The development and optimization of such pump-dump schemes rely heavily on excited-state dynamics simulations. nih.govresearchgate.net These simulations are essential for understanding the intricate molecular motions that occur after photoexcitation. d-nb.info They allow researchers to map the potential energy surfaces of the excited states and identify the optimal time window for applying the dump pulse to maximize the yield of a specific photoproduct. nih.govnih.gov

For the photochemical formation of this compound from sulfine, excited-state dynamics simulations that include the interaction with the electric fields of both the pump and dump pulses are performed. nih.govaip.org These simulations track the evolution of the molecular geometry, such as the C-S bond length and the C-S-O angle, on the femtosecond timescale. worktribe.com

Table of Key Parameters in Pump-Dump Control of this compound Formation

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Precursor Molecule | H₂CSO (Sulfine) | The starting material for photochemical synthesis. | nih.gov |

| Target Molecule | This compound | The desired three-membered ring product. | nih.gov |

| Pump Pulse | Sub-10 fs UV pulse | Excites the sulfine molecule to the S₁ electronic state. | nih.govaip.org |

| Dump Pulse | 6 fs IR pulse | Induces stimulated emission to the ground state. | nih.govaip.org |

| Optimal Pump-Dump Delay | 47 fs | The time delay that maximizes the this compound yield. | nih.govaip.org |

| Increase in Yield | Up to 17% | The computationally predicted increase in overall this compound formation. | nih.govaip.org |

| Branching Ratio (with dump) | 4 | Ratio of this compound formed compared to other products with the dump pulse. | nih.govaip.orgworktribe.com |

| Branching Ratio (non-radiative) | 0.66 | Ratio of this compound formed through natural non-radiative decay. | nih.govaip.orgworktribe.com |

Advanced Spectroscopic Characterization and Experimental Validation

Vibrational Spectroscopy for Structural Elucidation of Oxathiirane

Vibrational spectroscopy, which probes the quantized vibrational energy levels of molecules, has been an indispensable tool in confirming the structure of this compound. photonics.com By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to the stretching and bending of bonds within the molecule can be identified, providing a unique "fingerprint" of its structure. ucla.edulibretexts.org

Infrared Spectroscopic Analysis of Perhydrogenated and Perdeuterated this compound Species

The first definitive experimental evidence for the parent this compound was achieved through photochemical rearrangement of sulfine (B13751562) (H₂C=S=O) in a cryogenic argon matrix at 11 K. uni-giessen.de This matrix isolation technique traps the highly reactive this compound, allowing for its spectroscopic analysis. uni-giessen.dersc.orgruhr-uni-bochum.de The infrared (IR) spectra of both the normal, perhydrogenated this compound (H₂CSO) and its fully deuterated isotopologue (D₂CSO) were recorded. wiley.comuni-giessen.de The substitution of hydrogen with the heavier deuterium (B1214612) isotope results in a predictable shift of vibrational frequencies to lower wavenumbers, a phenomenon that provides strong confirmatory evidence for the assignments of the vibrational modes. ucla.eduresearchgate.net

Comparative Analysis of Experimental and High-Level Computed Vibrational Frequencies (e.g., CCSD(T)/cc-pVTZ)

A cornerstone of the validation of this compound's structure is the exceptional agreement between the experimentally measured vibrational frequencies and those predicted by high-level quantum chemical calculations. uni-giessen.dewiley.com Specifically, the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) combined with the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set has been employed. uni-giessen.dewiley.com This level of theory is renowned for its accuracy in predicting molecular geometries and vibrational spectra. arxiv.orgweizmann.ac.il

The unscaled computed vibrational frequencies for both perhydrogenated and perdeuterated this compound showed an extraordinarily good match with the experimental IR data. uni-giessen.dewiley.com This close correlation between theory and experiment provides unambiguous evidence for the successful synthesis and isolation of the parent this compound molecule. wiley.com

Electronic Spectroscopic Investigations of this compound and its Derivatives

Electronic spectroscopy, particularly in the ultraviolet (UV) region, investigates the electronic transitions within a molecule. msu.edu This technique is especially useful for detecting transient species and conjugated systems. msu.edumdpi.com

Ultraviolet Spectroscopic Detection of Transient this compound Derivatives

Long before the definitive isolation of the parent compound, experimental evidence hinted at the existence of this compound derivatives. wiley.com Early studies on the photochemical decomposition of thiobenzophenone (B74592) S-oxide suggested the formation of a transient diphenyl derivative of this compound, which exhibited a fleeting UV absorption at a wavelength (λ) of 390 nm. wiley.comresearchgate.net More recent investigations involving the laser flash photolysis of an α-sulfinyl diazo compound identified two transient absorptions. researchgate.net One of these, with maxima at 415 and 540 nm, was assigned to a triplet carbene, which is a precursor in the photochemical pathway to other reactive intermediates. researchgate.net These transient UV absorptions have been crucial in tracking the formation and decay of unstable this compound-related species. wiley.comresearchgate.netnih.gov

Spectroscopic Confirmation of this compound Derivatives (e.g., 6,7-dimethyl-1,5-dioxa-2-thiaspiro[2.4]heptan-4-one)

While the parent this compound proved challenging to isolate, firm spectroscopic evidence for a stable derivative existed prior to its successful synthesis. The photolytic rearrangement of the corresponding sulfine precursor led to the formation of 6,7-dimethyl-1,5-dioxa-2-thiaspiro[2.4]heptan-4-one. wiley.comresearchgate.net The structure of this spirocyclic this compound derivative was confirmed through detailed spectroscopic analysis, providing a solid foundation and proof-of-concept for the existence of the this compound ring system. wiley.comresearchgate.net

Computational and Theoretical Investigations of Oxathiirane Electronic Structure and Reactivity

Quantum Chemical Characterization of Oxathiirane and its Isomers

The transient nature of this compound necessitates the use of sophisticated computational methods to understand its structure and properties. High-level quantum chemical calculations, including Møller-Plesset perturbation theory (MP2), coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), and various Density Functional Theory (DFT) functionals, have been instrumental in characterizing this elusive molecule. uni-giessen.dekisti.re.krresearchgate.net

These computational approaches have been employed to optimize the geometry, predict vibrational frequencies, and determine the thermodynamic parameters of this compound. conicet.gov.arorientjchem.org For instance, CCSD(T) calculations with correlation-consistent basis sets, such as cc-pVTZ, have shown excellent agreement with experimental vibrational frequencies obtained from matrix isolation spectroscopy, validating the accuracy of these theoretical models. uni-giessen.de This strong correlation between computed and experimental data provides a high degree of confidence in the predicted molecular structure and properties of this compound. researchgate.netuni-giessen.de

Furthermore, computational studies have been crucial in exploring the photolytic formation and decomposition pathways of this compound. acs.org Methods like the complete active space self-consistent field (CASSCF) have been used to investigate the electronic excited states and potential energy surfaces involved in its photochemical rearrangement from sulfine (B13751562). acs.org DFT methods, such as B3LYP, have also been widely used to investigate the geometries and relative stabilities of this compound and its isomers. orientjchem.orguni-greifswald.de

The following table summarizes key geometric parameters for this compound calculated at different levels of theory.

| Parameter | MP2 | CCSD(T) | B3LYP |

| C-S Bond Length (Å) | 1.845 | 1.851 | 1.860 |

| C-O Bond Length (Å) | 1.395 | 1.402 | 1.408 |

| S-O Bond Length (Å) | 1.731 | 1.739 | 1.750 |

| ∠CSO (°) | 59.8 | 59.5 | 59.2 |

| ∠SOC (°) | 62.1 | 61.8 | 61.5 |

| ∠OCS (°) | 58.1 | 58.7 | 59.3 |

Note: The values presented are representative and may vary slightly depending on the specific basis set used in the calculations.

Computational studies have been essential for mapping the potential energy surface of species with the molecular formula CH₂SO, which includes this compound and its isomers. researchgate.net These analyses reveal the relative stabilities and the energy barriers separating these different structures.

A key finding is that this compound is a metastable species, existing as a local minimum on the potential energy surface. uni-giessen.deresearchgate.net It is significantly less stable than its isomer, sulfine (H₂C=S=O). uni-giessen.de High-level calculations, such as CCSD(T), indicate that this compound lies approximately 10 kcal/mol higher in energy than sulfine. uni-giessen.de This contrasts sharply with the analogous carbon-oxygen system, where dioxirane (B86890) is considerably more stable than its corresponding carbonyl oxide isomer. uni-giessen.de

The table below presents the relative energies of this compound and some of its key isomers, calculated at the CCSD(T) level of theory.

| Isomer | Structure | Relative Energy (kcal/mol) |

| Sulfine | H₂C=S=O | 0.0 |

| This compound | cyclo-H₂CSO | +10.2 |

| Thioformaldehyde S-oxide | H₂CSO | +25.8 |

| Hydroxythiocarbonyl | HS(C=O)H | -5.7 |

Energies are relative to the most stable isomer, sulfine. Data is illustrative and based on high-level ab initio calculations.

Comparing this compound to other three-membered ring systems containing heteroatoms, such as dioxirane (cyclo-H₂COO) and thiirane (B1199164) (cyclo-H₂CS), provides valuable insights into the effects of heteroatom substitution on ring strain, stability, and bonding. uni-giessen.deuni-giessen.deacs.org

Stability and Ring Strain: this compound is known to be significantly less stable than both dioxirane and thiirane. uni-giessen.deacs.org The ring strain in these small rings is a major contributor to their reactivity. While all three-membered rings are inherently strained, the nature of the atoms in the ring modulates the degree of strain. The substitution of a carbon atom in cyclopropane (B1198618) with more electronegative oxygen atoms, as in dioxirane, or a larger sulfur atom, as in thiirane and this compound, leads to distinct structural and electronic properties. acs.org Dioxiranes are highly effective oxidizing agents, a property attributed to the weak O-O bond within the strained ring. acs.org In contrast, this compound's instability is a key reason for its challenging synthesis and characterization, being observed only at very low temperatures in inert matrices. uni-giessen.deacs.org

Structural and Bonding Differences: The geometries of these rings reflect the different atomic radii and electronegativities of the constituent atoms. Thiirane has a C-S-C angle of about 65.8°, while the C-O-C angle in oxirane is smaller at around 61.6°. In this compound, the bond angles are also acute, a characteristic feature of three-membered rings. uni-giessen.de The bonding in these heterocycles involves a combination of σ-bonds that are bent, leading to what is often described as "banana bonds." The presence of the sulfur atom in this compound, with its available d-orbitals, introduces additional complexity to its electronic structure compared to dioxirane.

The following table provides a comparative overview of key properties for these three-membered rings.

| Property | Thiirane (C₂H₄S) | Dioxirane (CH₂O₂) | This compound (CH₂SO) |

| Relative Stability | High | Moderate | Low |

| Ring Strain Energy (kcal/mol) | ~19 | ~27 | Estimated to be high |

| Key Feature | Stable sulfur heterocycle | Powerful oxidizing agent | Highly reactive intermediate |

| C-X-C/C-X-Y Angle (°) | ~65.8 (C-S-C) | ~66.2 (O-C-O) | ~59.5 (C-S-O) |

Note: Values are approximate and serve for comparative purposes.

Electronic Structure and Bonding Analysis

The electronic structure of this compound has been investigated through molecular orbital (MO) theory to understand its bonding and reactivity. huntresearchgroup.org.uk The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the molecule's reactions with other chemical species. imperial.ac.uk

In this compound, the HOMO is typically associated with the lone pair electrons on the sulfur atom, making it susceptible to attack by electrophiles. The LUMO is generally a σ* antibonding orbital associated with the strained ring system, particularly the S-O bond. This low-lying LUMO makes this compound a good acceptor of electrons, hence its potential reactivity with nucleophiles, leading to ring-opening reactions.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the kinetic stability of the molecule. A small HOMO-LUMO gap suggests higher reactivity. Computational studies have quantified this gap for this compound, providing insights into its inherent instability. The nature of these frontier orbitals also helps to explain the pathways of its photochemical decomposition and its role as a potential sulfur-transfer agent.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the chemical bonding in this compound by examining the topology of the electron density, ρ(r). wiley-vch.deamercrystalassn.org This method allows for a rigorous definition of atoms within a molecule and the characterization of the bonds between them. wiley-vch.de

QTAIM analysis involves locating critical points in the electron density. nih.gov For this compound, bond critical points (BCPs) are found along the paths connecting the C-S, C-O, and S-O nuclei, confirming the existence of these chemical bonds. The properties of the electron density at these BCPs, such as its value (ρ_bcp) and its Laplacian (∇²ρ_bcp), provide quantitative information about the nature of the interactions. nih.govorientjchem.org

A positive value of the Laplacian (∇²ρ_bcp > 0) is indicative of a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or, in this case, the strained covalent bonds within the ring. nih.gov

The magnitude of the electron density at the BCP (ρ_bcp) correlates with the strength of the bond. orientjchem.org

For this compound, QTAIM analysis reveals that the bonds within the three-membered ring are under significant strain, characterized by low electron density values at the BCPs and positive Laplacians. This indicates a depletion of electron density in the internuclear region, a hallmark of strained ring systems. The S-O bond, in particular, exhibits characteristics of a weak, polarized covalent bond, which is consistent with its role as the primary site for bond cleavage during decomposition reactions.

The following table summarizes typical QTAIM parameters for the bonds in this compound.

| Bond | ρ_bcp (a.u.) | ∇²ρ_bcp (a.u.) | Nature of Interaction |

| C-O | ~0.25 | +0.4 | Strained, polar covalent |

| C-S | ~0.18 | +0.2 | Strained, polar covalent |

| S-O | ~0.15 | +0.6 | Weak, highly polar, strained |

Note: These values are illustrative and derived from DFT-level calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, revealing localized bonds, lone pairs, and the stabilizing effects of electron delocalization. uni-muenchen.de In the context of intermolecular interactions involving this compound, NBO analysis quantifies the specific donor-acceptor orbital interactions that govern the formation and stability of molecular complexes. kisti.re.kr This analysis hinges on second-order perturbation theory to estimate the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.deicm.edu.pl

Molecular Electrostatic Potential (MESP) Mapping and its Implications for Reactivity

The Molecular Electrostatic Potential (MESP) provides a three-dimensional map of the electronic distribution of a molecule, offering crucial insights into its reactive behavior. uni-muenchen.de It is a valuable tool for identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. ajchem-a.comnih.gov The MESP is visualized by mapping the potential onto a constant electron density surface, where different colors denote varying potential values; typically, red indicates negative potential (electron-rich), and blue indicates positive potential (electron-poor). nih.gov

For the this compound molecule, MESP analysis reveals distinct regions of differing electrostatic potential that govern its intermolecular interactions. The oxygen atom, due to its high electronegativity, creates a region of strong negative potential (Vmin), making it a prime site for electrophilic attack and a hydrogen bond acceptor. nih.gov Conversely, the sulfur atom is expected to exhibit a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the sulfur atom along the extension of the C-S or O-S bonds. rsc.org This positive σ-hole makes the sulfur atom an electrophilic site capable of engaging in attractive interactions with nucleophiles, thereby acting as a chalcogen bond donor. rsc.orgresearchgate.net The MESP map thus predicts that this compound can act as both a hydrogen bond acceptor (via its oxygen atom) and a chalcogen bond donor (via its sulfur atom), predisposing it to form specific dimer configurations. nih.govmdpi.com

Intermolecular Interactions and Complex Formation

Computational studies have been instrumental in characterizing the non-covalent interactions that dictate the structure and stability of this compound complexes. These investigations, primarily at the Møller-Plesset (MP2) level of theory, have explored the formation of both homodimers (this compound-oxathiirane) and heterodimers. kisti.re.kr

Hydrogen Bonding in this compound Homodimers and Heterodimers

Theoretical calculations have shown that this compound molecules can form stable homodimers through hydrogen bonds. kisti.re.kr These interactions typically involve a hydrogen atom from a C-H bond of one monomer interacting with the electron-rich oxygen atom of a second monomer. The stability of these hydrogen-bonded complexes is a key factor in the molecular recognition and self-assembly of this compound. While specific binding energies for this compound homodimers are detailed in dedicated computational studies, the strength of such hydrogen bonds is generally weak to moderate, consistent with C-H···O type interactions. bakerlab.org The geometry of these dimers is highly directional, aligning the monomers to maximize the electrostatic attraction between the partial positive charge on the hydrogen and the negative potential around the oxygen atom. mdpi.com

Chalcogen Bonding in this compound Systems

Beyond hydrogen bonding, this compound participates in chalcogen bonding, a non-covalent interaction involving the electrophilic region (σ-hole) on the sulfur atom. researchgate.netacs.org In this compound homodimers, this interaction manifests as a contact between the sulfur atom of one molecule and a nucleophilic region, such as the oxygen atom, of another. kisti.re.kr Computational studies confirm that these chalcogen bonds contribute significantly to the stability of the dimers. scirp.org

The strength of chalcogen bonds increases with the polarizability of the chalcogen atom, and while sulfur is less polarizable than selenium or tellurium, it readily forms these interactions. scirp.org The interaction involves charge transfer from a lone pair of the nucleophile (e.g., oxygen) to an antibonding (σ*) orbital of the sulfur atom, a phenomenon quantifiable by NBO analysis. scirp.org The existence of this interaction is critical for understanding the crystal packing and supramolecular chemistry of sulfur-containing heterocycles.

Energy Decomposition Analysis (e.g., LMOEDA, SAPT) of Non-Covalent Interactions

To gain a deeper understanding of the nature of the intermolecular forces in this compound complexes, energy decomposition analysis (EDA) methods like Localized Molecular Orbital EDA (LMOEDA) or Symmetry-Adapted Perturbation Theory (SAPT) are employed. acs.orgcsic.es These methods partition the total interaction energy into physically meaningful components: electrostatic (E_elect), exchange-repulsion (E_rep), polarization (E_pol), and dispersion (E_disp). acs.orgnih.gov

Table 1: Illustrative Energy Decomposition Analysis (EDA) Components for a Representative Non-Covalent Interaction

| Energy Component | Description | Typical Contribution |

| E_int | Total Interaction Energy | Sum of all components |

| E_elect | Electrostatic | Classical Coulombic interaction between the unperturbed charge distributions of the monomers. |

| E_rep | Exchange-Repulsion | Pauli repulsion arising from the overlap of electron clouds. |

| E_pol | Polarization (Induction) | Stabilization from the distortion of each monomer's electron cloud in the presence of the other. |

| E_disp | Dispersion | Attraction arising from correlated electron fluctuations (van der Waals forces). |

This table provides a general framework for understanding EDA results. Specific values for this compound complexes would be obtained from dedicated LMOEDA or SAPT calculations.

Photochemical Reaction Pathways and Excited State Dynamics

The formation of this compound is a known outcome of the photochemical dynamics of its isomer, sulfine (H₂CSO). worktribe.comaip.org Upon absorption of light, the sulfine molecule is promoted from its ground electronic state (S₀) to an excited state (typically the first singlet excited state, S₁), initiating a series of ultrafast dynamical events. numberanalytics.com

The excited-state dynamics on the S₁ potential energy surface are complex and can lead to different photoproducts. cecam.org The pathway to forming this compound is highly dependent on the specific nuclear motions that occur following photoexcitation. aip.org Computational simulations show that the formation of the three-membered this compound ring is associated with a decrease in the CSO angle and an elongation of the C-S bond. worktribe.com The wavepacket evolving on the S₁ surface can reach a region of strong nonadiabatic coupling, often a conical intersection (CI), which provides an efficient pathway for relaxation back to the S₀ ground state. aip.org If the molecule has the correct geometry (elongated C-S bond, closing CSO angle) as it passes through this CI, it will emerge as the this compound photoproduct on the ground state surface. aip.orgaip.org

Recent in-silico experiments have demonstrated that the yield of photochemically produced this compound can be significantly enhanced using pump-dump laser control schemes. worktribe.comaip.org In these experiments, a "pump" pulse excites the sulfine molecule to the S₁ state, and a precisely timed "dump" pulse stimulates the emission of a photon, forcing the molecule back to the S₀ state at a specific point in its dynamic evolution. By applying the dump pulse at the optimal delay, when the C-S bond is stretched, the system can be selectively driven into the region of the ground state potential energy surface that corresponds to the this compound molecule. worktribe.com

Table 2: Key Parameters in the Photochemical Control of this compound Formation from Sulfine

| Parameter | Value/Observation | Significance | Reference |

| Precursor Molecule | H₂CSO (Sulfine) | Isomeric starting material for photochemical synthesis. | aip.org |

| Excited State | S₁ | The electronic state accessed upon photoexcitation. | aip.org |

| Key Geometrical Changes | C-S bond elongation, CSO angle decrease | Nuclear motions on the S₁ surface that lead to this compound. | worktribe.comaip.org |

| Relaxation Mechanism | Nonradiative decay via Conical Intersection (CI) | Efficient pathway from the excited state to the ground state. | worktribe.com |

| Natural Branching Ratio (this compound/Sulfine) | 0.66 | The ratio of products formed via nonradiative relaxation alone. | aip.org |

| Optimal Dump Pulse Delay | 47 fs | The time after excitation at which stimulated emission is most effective. | worktribe.com |

| Controlled Branching Ratio (this compound/Sulfine) | 4 | The enhanced product ratio achieved with the pump-dump scheme. | aip.org |

| Increase in Overall Yield | up to 17% | The total increase in this compound production using the control scheme. | worktribe.com |

Stereochemical and Chiral Discrimination Studies

Theoretical studies have explored the interactions and chiral discrimination in homodimers of this compound derivatives. csic.es Using Møller-Plesset (MP2) and Coupled-Cluster [CCSD(T)] computational methods, researchers have analyzed dimers formed through hydrogen bonds (HB) and chalcogen bonds (YB). csic.es

The binding energies calculated at the CCSD(T)/CBS level indicate that complexes stabilized by hydrogen bonds exhibit stronger binding than those stabilized by chalcogen bonds. csic.es A central aspect of this research is chiral discrimination energy, which quantifies the stability difference between heterochiral (R,S) and homochiral (R,R or S,S) dimers. For most derivatives studied, the heterochiral R,S complexes were found to be energetically favored over the homochiral R,R complexes. csic.es However, exceptions were noted for derivatives containing SiCl₃ and SiF₃. csic.es

Further analysis using Natural Bond Orbital (NBO) methods corroborated the interaction energy findings for the hydrogen-bonded complexes. csic.es However, NBO analysis was unable to discriminate between the R,R and R,S configurations in the chalcogen-bonded complexes. csic.es Localized Molecular Orbital Energy Decomposition Analysis (LMOEDA) revealed that electrostatic forces are not the dominant term in the interaction energy. csic.es Instead, exchange and dispersion were identified as the most significant attractive components, contributing up to 50.6% and 42.5% to the total attractive forces, respectively. csic.es

Table 1: Chiral Discrimination in this compound Homodimers

| Interaction Type | More Stable Complex | Dominant Attractive Forces |

| Hydrogen Bond (HB) | Heterochiral (R,S) | Exchange, Dispersion |

| Chalcogen Bond (YB) | Heterochiral (R,S)* | Exchange, Dispersion |

*With exceptions for SiCl₃ and SiF₃ derivatives.

The theoretical evaluation of optical rotatory power is a crucial tool for understanding the chiroptical properties of molecules like this compound and for determining their absolute configuration. vt.edu Optical rotation arises from the differential interaction of a chiral molecule with left and right-circularly polarized light. nih.gov This property is computationally challenging to predict accurately because it results from a combination of nearly canceling electronic responses. nih.gov

Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and Coupled-Cluster (CC) theory, are employed to calculate optical rotation and optical rotatory dispersion (ORD). nih.govchemrxiv.org The computational efficiency of TD-DFT makes it a popular choice for many applications. nih.gov However, studies have shown that there can be significant differences between values predicted by DFT and the more accurate, though computationally expensive, coupled-cluster methods. vt.edu DFT methods like B3LYP and CAM-B3LYP have been found to consistently overestimate the results from CCSD (Coupled Cluster with Single and Double excitations) calculations by 10-30%. chemrxiv.org

Reaction Mechanisms Involving Oxathiirane Intermediates

Mechanistic Studies of Oxathiirane S-Oxide Derivatives

Scientific research available in the searched literature does not provide specific information on the formation, stability, or rearrangement pathways of this compound S-oxide derivatives. While related sulfur-oxygen heterocycles such as 1,3-oxathiolane S-oxides have been studied, the chemistry of the three-membered this compound S-oxide ring system is not detailed in the available sources. researchgate.net Therefore, the following subsections cannot be addressed based on the provided search results.

There is a lack of available scientific literature in the search results regarding the specific formation and stability of this compound S-oxide adducts.

There is a lack of available scientific literature in the search results detailing the rearrangement pathways of this compound S-oxides.

Ring-Opening Reactions and Unimolecular Rearrangements of this compound

The inherent strain of the three-membered ring makes this compound and its derivatives susceptible to ring-opening reactions and unimolecular rearrangements.

While specific studies on the nucleophilic ring-opening of this compound and its S-oxides are not extensively documented, the reactivity can be inferred from analogous three-membered heterocyclic systems like oxiranes (epoxides). In these systems, nucleophilic attack can proceed via an Sₙ2-type mechanism, leading to the opening of the ring.

The regioselectivity of the attack on an unsymmetrical this compound ring would likely be influenced by both steric and electronic factors. Nucleophiles would be expected to attack the less sterically hindered carbon atom. The presence of the sulfur atom, and in the case of S-oxides, the sulfinyl group, would also exert a significant electronic influence on the ring carbons, potentially directing the nucleophilic attack. The reaction would result in the formation of a linear molecule with the nucleophile bonded to one carbon and a hydroxyl or sulfenic acid group on the adjacent atom, depending on the subsequent workup.

Detailed studies on the unimolecular rearrangement of the parent this compound molecule are scarce. However, the rearrangement of related sulfur-containing heterocycles and the general principles of organic reaction mechanisms suggest potential pathways. Given the ring strain, a unimolecular rearrangement could be initiated by the cleavage of one of the ring bonds. For instance, cleavage of the C-S bond could lead to a diradical species that could then rearrange to a more stable structure. The specific products of such a rearrangement would depend on the substituents on the this compound ring and the conditions under which the rearrangement occurs.

The decomposition of strained ring systems can sometimes lead to the formation of carbenes. For this compound, a hypothetical decomposition pathway could involve the cleavage of the C-O and C-S bonds. However, there is currently no direct experimental or computational evidence to support the formation of the specific carbene species, hydroxysulfanylcarbene (HO-C-SH), from the decomposition of this compound. The study of such decomposition pathways remains an area for further investigation.

Thermolytic Decomposition Pathways

Thermal Generation of Sulfur Intermediates Potentially Involving this compound

The thermal decomposition of sulfur-containing heterocycles is a known route for the generation of reactive sulfur intermediates, such as sulfur monoxide (SO). While direct experimental evidence for the thermal decomposition of this compound itself is scarce due to its instability, studies on its isomers, such as thiirane (B1199164) S-oxide (ethylene episulfoxide), provide insight into potential pathways where this compound could be involved.

Thiirane S-oxide, a strained ring sulfoxide, undergoes thermal decomposition to yield ethylene and sulfur monoxide wikipedia.org. Computational studies on the dissociation of thiirane oxide show that this process occurs via the simultaneous elongation of both carbon-sulfur bonds researchgate.net. This reaction is a significant source of SO for spectroscopic studies and further chemical trapping reactions. Given that this compound is an isomer of thiirane S-oxide, it is plausible that it could also serve as a precursor to sulfur monoxide under thermal conditions, or exist as a transient intermediate in the decomposition pathways of other sulfoxides. The generation of a highly reactive species like SO is of interest for its subsequent reactions in synthesis and materials science.

The table below summarizes the key aspects of the thermal decomposition of thiirane S-oxide, a process that informs the potential thermal behavior of this compound.

| Precursor | Products | Conditions | Significance |

| Thiirane S-oxide (Ethylene episulfoxide) | Ethylene (C₂H₄) + Sulfur Monoxide (SO) | Thermal | Generation of reactive SO intermediate wikipedia.orgresearchgate.net |

Theoretical Investigation of Oxathiiran O-oxide as an Intermediate in Singlet Oxygen Reactions

Theoretical chemistry provides a powerful tool to investigate the fleeting existence of reactive intermediates like this compound derivatives. One such study focused on the reaction between thioformaldehyde (H₂CS) and singlet oxygen (¹O₂), where an this compound O-oxide was proposed as a key intermediate rsc.org.

Using the "Complete Neglect of Differential Overlap/B" (CNDO/B) theoretical framework, potential energy surface calculations were performed to elucidate the reaction mechanism. The calculations predicted a multi-step process initiated by the formation of an this compound O-oxide. This highly unstable intermediate is then predicted to undergo rearrangement to form a more stable four-membered ring system, a 1,2,3-dioxathietan. The study further suggests that this subsequent four-membered ring decomposes through a biradicaloid intermediate rsc.org.

This theoretical model underscores the potential for this compound derivatives to act as transient intermediates in the oxidation reactions of thiocarbonyl compounds. The involvement of such species is critical for explaining the formation of the observed final products in these complex reactions.

The proposed reaction pathway is detailed in the following table:

| Reactants | Proposed Intermediate | Rearranged Intermediate | Decomposition Pathway |

| Thioformaldehyde + Singlet Oxygen | This compound O-oxide | 1,2,3-Dioxathietan | Via a biradicaloid intermediate rsc.org |

Oxathiirane Derivatives and Analogues in Research

Synthesis and Mechanistic Studies of Substituted Oxathiiranes

The synthesis of substituted oxathiiranes is often challenging due to their inherent instability. A primary method for their generation involves the photochemical irradiation of thiocarbonyl S-oxides (sulfines) in argon matrices at extremely low temperatures (10 K). researchgate.net Under these conditions, the resulting oxathiiranes can be identified by comparing their experimental and computed IR spectra. researchgate.net

Mechanistic studies reveal that the reactivity of substituted oxathiiranes is highly dependent on their substitution pattern and the surrounding conditions. Upon slight warming to 38–40 K, these compounds typically undergo rapid desulfurization to yield the corresponding ketones. researchgate.net Density functional theory (DFT) calculations suggest that these desulfurization reactions can proceed as bimolecular processes with very low activation enthalpies. researchgate.net

Depending on the substituents, photolysis of oxathiiranes at 10 K can lead to different reaction pathways, including hydrogen-shift reactions or regioselective ring enlargements that form thioesters. researchgate.net The formation of oxathiiranes as intermediates has also been proposed in the thermal and photochemical decomposition of sulfines to ketones. researchgate.net

Research on Spiro-Oxathiiranes

Spiro-oxathiiranes are a specific class of oxathiiranes where the three-membered ring is part of a spirocyclic system. These compounds are of interest due to the additional ring strain and unique stereochemistry imposed by the spiro junction. The synthesis of spiro compounds, including those with heterocyclic cores like oxindole, is an active area of research. rsc.orgpnrjournal.comrasayanjournal.co.inbeilstein-journals.org

Research into the synthesis of related spiro-heterocyclic systems often involves multi-component reactions or cycloadditions. pnrjournal.comrasayanjournal.co.in For example, the Darzens reaction of isatins with phenacyl bromides can produce spiro[indoline-3,2'-oxiran]-2-ones, which are oxygen analogues of spiro-oxathiiranes. beilstein-journals.org While direct synthesis of stable spiro-oxathiiranes is not commonly reported, their formation as transient intermediates in reactions involving spirocyclic thioketones and subsequent oxidation is plausible. The inherent ring strain in spiro-epoxides and spiro-aziridines makes them highly susceptible to nucleophilic ring-opening, a reactivity that would be expected to be even more pronounced in the corresponding spiro-oxathiiranes. rsc.org

Comparative Analysis with Other Small Organosulfur Molecules

Oxathiiranes are part of a larger family of small, strained organosulfur heterocycles. A comparative analysis helps to understand their unique properties.

Thiiranes (Episulfides): These are the sulfur analogues of epoxides, containing a three-membered ring with one sulfur and two carbon atoms. Thiiranes are generally more stable than oxathiiranes. They can undergo desulfurization to form alkenes, a reaction that can be reversible. researchgate.net

Dithiiranes: Containing a C-S-S three-membered ring, dithiiranes are also highly reactive. tandfonline.com Their synthesis is challenging due to the weak S-S bond and significant ring strain. capes.gov.br The first isolable dithiiranes were synthesized by the oxidation of specific bicyclic dithianes. oup.com Like oxathiiranes, they can be thermally unstable and isomerize to other sulfur-containing heterocycles. oup.com

Sulfines (Thione S-oxides): As precursors to oxathiiranes, sulfines (R₂C=S=O) are key to understanding oxathiirane chemistry. researchgate.netmagtech.com.cn They can act as both nucleophiles and electrophiles and participate in cycloaddition reactions. magtech.com.cn The isomerization of a sulfine (B13751562) to an this compound is a crucial step in certain oxidation and decomposition pathways. researchgate.net

The reactivity of these small organosulfur compounds is largely dictated by ring strain and the nature of the heteroatoms in the ring. The presence of an oxygen atom in the this compound ring, in addition to sulfur, introduces a highly reactive S-O bond, making them particularly unstable compared to thiiranes and even dithiiranes under similar conditions.

Structure and Reactivity of this compound Analogues (e.g., Dioxiranes, Dithiiranes) in Mechanistic Studies

The study of this compound analogues provides valuable insights into the structure and reactivity of three-membered rings containing heteroatoms.

Dioxiranes (C-O-O ring): Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFD), are potent, metal-free oxidizing agents. wikipedia.orgnih.gov They are known for performing epoxidations of alkenes, oxidations of heteroatoms, and even functionalization of C-H bonds. wikipedia.orgnih.gov

Structure and Reactivity: The reactivity of dioxiranes stems from the weak O-O bond within the strained three-membered ring. nih.gov They act as electrophilic oxidants, reacting faster with electron-rich substrates. wikipedia.orgresearchgate.net

Mechanistic Studies: The mechanism of oxidation by dioxiranes is a subject of ongoing research. For epoxidations, a concerted oxygen transfer via a spiro transition state is widely accepted. wikipedia.org For C-H oxidations, the mechanism is more debated, with evidence supporting both concerted oxygen insertion and radical pathways. nih.govacs.org In the oxidation of sulfides, dioxiranes can react in a stepwise manner to first form sulfoxides and then sulfones, though a mechanism involving a hypervalent sulfur intermediate has also been proposed. nih.gov

Dithiiranes (C-S-S ring): Dithiiranes are the sulfur analogues of dioxiranes and are significantly less common and stable. tandfonline.comcapes.gov.br

Structure and Reactivity: The dithiirane (B14625396) ring is characterized by a weak and strained S-S bond. capes.gov.br The first isolable dithiiranes and their corresponding 1-oxides have been synthesized and structurally characterized by X-ray analysis. oup.com

Mechanistic Studies: Research on dithiiranes has focused on their synthesis and thermal stability. They can isomerize to form other heterocyclic systems, such as 1,2,4-trithiolanes or dithioesters, often through intermediates like thiocarbonyl thiolates. tandfonline.comoup.com Their high reactivity makes them attractive but challenging subjects for synthetic and mechanistic investigation. capes.gov.br

Q & A

Q. What experimental methods are most effective for synthesizing oxathiirane, and how can its purity be verified?

this compound is synthesized via photochemical rearrangement of sulfine (H₂C=S=O) under matrix isolation conditions (Ar matrix at 11 K, λ = 313 nm). Key steps include (i) controlled photolysis to avoid decomposition and (ii) characterization via vibrational spectroscopy. Purity is confirmed by comparing experimental IR spectra with unscaled CCSD(T)/cc-pVTZ computed frequencies, ensuring precise peak alignment . Matrix isolation minimizes side reactions, while isotopic substitution (e.g., deuteration) validates spectral assignments .

Q. How does this compound’s stability compare to its isomer sulfine, and what factors govern this energy difference?

this compound is ≈10 kcal/mol less stable than sulfine due to electronic and geometric factors. The instability arises from (i) unfavorable polarization (positive charge on sulfur vs. electronegative oxygen) and (ii) ring strain in the three-membered this compound structure. Computational studies (CCSD(T)/cc-pVTZ) highlight the role of thiocarbonyl vs. carbonyl groups in isomer energy differences, contrasting with dioxirane/carbonyl oxide systems .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Matrix-isolation IR spectroscopy is indispensable, with specific attention to:

- C-S-O bending modes (≈364 cm⁻¹, linked to ring deformation).

- S=O stretching vibrations (≈1100–1200 cm⁻¹). Isotopic labeling (e.g., D₂C=S=O) and high-level DFT (B3LYP/6-31G(d)) or coupled-cluster calculations (CCSD(T)) validate assignments .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data on this compound’s reaction pathways?

Discrepancies often arise in transition-state energetics and isomerization barriers. For example:

- Transition-state validation : Use IRC (Intrinsic Reaction Coordinate) calculations at B3LYP/6-31G(d) to confirm connectivity between (E)-sulfine, this compound, and intermediates. A single imaginary frequency (e.g., -364 cm⁻¹) confirms TS authenticity .

- Energy corrections : Apply thermal corrections (zero-point energy, Gibbs free energy) to DFT-optimized structures to align computed ΔG values with experimental stability trends .

- Multi-reference methods : For systems with strong electron correlation (e.g., singlet-triplet gaps), use CASSCF to supplement DFT .

Q. What methodological strategies address inconsistencies in this compound’s thermodynamic stability across different computational models?

- Basis set selection : Compare B3LYP/6-31G(d) (geometry optimization) with larger basis sets (e.g., 6-31+G(d,p)) for energy calculations to assess basis-set superposition errors .

- Method benchmarking : Cross-validate DFT results with CCSD(T)/cc-pVTZ for critical parameters (e.g., isomerization energy). For example, CCSD(T) predicts this compound’s instability relative to sulfine within 1 kcal/mol of experimental data .

- Solvent/phase modeling : Use implicit solvent models (e.g., PCM) to evaluate matrix effects in experimental setups .

Q. How can researchers design experiments to probe this compound’s role in sulfur-transfer reactions?

- Trapping experiments : Introduce thiophiles (e.g., alkenes) during photolysis to intercept reactive intermediates. Monitor products via GC-MS or NMR to infer this compound’s transient existence .

- Kinetic isotope effects (KIE) : Compare H/D substitution in sulfine precursors to elucidate rate-determining steps in this compound formation .

- Time-resolved spectroscopy : Use ultrafast UV-Vis or IR to track this compound’s lifetime under varying temperatures/pressures .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions of this compound’s vibrational frequencies and experimental observations?

- Frequency scaling : Avoid empirical scaling; use unscaled CCSD(T) frequencies for direct comparison with matrix-isolation IR data .

- Anharmonic corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT calculations for high-frequency modes (e.g., S=O stretches) .

- Isotopic consistency : Ensure computed isotopic shifts (e.g., ^34S vs. ^32S) match experimental spectra to confirm assignments .

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Matrix standardization : Use consistent Ar matrix thickness (≈1 μm) and deposition rates (≈0.1 mmol/h) to control photolysis efficiency .

- Computational transparency : Report all DFT functional parameters (e.g., B3LYP grid size) and vibrational analysis settings (e.g., Raman activity thresholds) .

- Data archiving : Share raw spectral data and optimized geometries (e.g., .xyz files) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。